PYRRHOTITE
Description
Pyrrhotite (Fe₁₋ₓS, 0 ≤ x ≤ 0.125) is a non-stoichiometric iron sulfide mineral and the second most abundant sulfide in Earth’s crust after pyrite . Its composition varies between FeS (troilite, x = 0) and Fe₇S₈ (x = 0.125), with intermediate phases exhibiting vacancy-ordered superstructures (e.g., monoclinic 4C or hexagonal 1C) that influence its magnetic, electrical, and chemical properties . This compound’s magnetism is inversely proportional to its iron content: higher vacancy concentrations (increasing x) enhance magnetic susceptibility, while troilite (x = 0) is non-magnetic . This mineral occurs in igneous, metamorphic, and hydrothermal systems, as well as meteorites, and is critical in industrial processes such as heavy-metal remediation and acid production .
Properties
CAS No. |
12305-96-3 |
|---|---|
Molecular Formula |
C5H7Br |
Origin of Product |
United States |
Scientific Research Applications
Heavy Metal Removal
Pyrrhotite has shown significant potential in treating heavy metal-polluted water. A study demonstrated that monoclinic this compound exhibits superior adsorption capabilities compared to hexagonal this compound due to its porous structure and vacancy points, making it effective for removing contaminants like zinc and lead from aqueous solutions .
| Type of this compound | Adsorption Capacity | Heavy Metals Removed |
|---|---|---|
| Monoclinic | High | Zn, Pb |
| Hexagonal | Moderate | Zn, Pb |
Wastewater Treatment
Research indicates that this compound can be utilized in wastewater treatment processes, particularly in purifying heavy metal-laden effluents. The thermal decomposition of jarosite residues to produce monoclinic this compound has been identified as a promising method for synthesizing materials that can effectively adsorb heavy metals .
Flotation Activation
This compound is commonly used in the flotation process of sulfide minerals. Recent studies have highlighted the activation mechanism of iron ions (Fe²⁺) in enhancing the flotation efficiency of this compound. The use of ferrous sulfate as an activator proved more effective than traditional activators like copper sulfate, leading to improved recovery rates during mineral processing .
| Activator | Recovery Rate (%) | Notes |
|---|---|---|
| Copper Sulfate | Variable | Sensitive to dosage changes |
| Ferrous Sulfate | Consistent | More stable performance |
Lithium-Sulfur Batteries
In the realm of energy storage, this compound has been explored as a novel electrocatalyst in lithium-sulfur batteries. A recent study reported that this compound nanoparticles embedded in carbon spheres significantly enhance the adsorption and electrocatalytic activity towards lithium polysulfides, resulting in high capacity and stability during charge/discharge cycles .
| Material | Initial Capacity (mAh/g) | Cycle Stability (%) |
|---|---|---|
| This compound Nanoparticles | 1070 | ~100 after 200 cycles |
Chemical Production
This compound is utilized in various chemical processes, including the production of sulfuric acid and sulfur dioxide, which are essential for fertilizers and paper manufacturing . Its role as a cost-effective alternative to iron sulfide makes it valuable across multiple sectors.
Construction Materials
The ash derived from this compound is being investigated for use in construction materials due to its high density and thermal stability at elevated temperatures. Studies indicate that it can be effectively used in producing bricks and other building materials .
Case Study 1: this compound in Wastewater Treatment
A comprehensive study conducted on the application of monoclinic this compound for wastewater treatment showed promising results in removing heavy metals from industrial effluents. The research highlighted the effectiveness of this material under varying pH levels and concentrations of heavy metals.
Case Study 2: this compound as an Electrocatalyst
An experimental investigation into the use of this compound nanoparticles in lithium-sulfur batteries revealed that these materials not only facilitated higher sulfur loading but also improved overall battery performance by mitigating issues related to polysulfide dissolution.
Comparison with Similar Compounds
Preparation Methods
Pyrite-to-Pyrrhotite Conversion
Thermal decomposition of pyrite (FeS) provides a pathway to synthesize stoichiometric this compound. As demonstrated by recent studies, pyrite powder heated to 1023–1073 K in an argon atmosphere for 4–6 hours undergoes decomposition according to the reaction:
Subsequent reheating at 1498–1598 K in nitrogen gas induces phase transformation to troilite (FeS), a hexagonal this compound variant. In situ high-temperature XRD reveals critical phase evolution:
-
1023 K : Pyrite (cubic) → this compound (monoclinic)
-
1498 K : this compound → troilite (hexagonal) with lattice contraction (2θ shift from 43.2° to 43.8°).
This two-step process achieves 98% phase purity but requires precise control of sulfur fugacity () to avoid Fe contamination during cooling.
Jarosite Residue Conversion
Industrial byproducts like jarosite (KFe(SO)(OH)) offer a sustainable precursor for this compound synthesis. Under HS atmosphere at 550–575°C, jarosite undergoes sequential phase transformations:
Key parameters influencing conversion efficiency include:
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| HS gas flow | 50–100 mL/min | Higher flow enhances sulfidation |
| Temperature | 550–575°C | Below 550°C: Incomplete reaction |
| Reaction time | 60–90 min | Prolonged time favors M-Po growth |
The resultant M-Po exhibits nanoscale particles (50–200 nm) with 95% purity, making it suitable for heavy metal adsorption applications.
Salt Flux Technique for Doped this compound
Incorporating trace elements like silver into this compound requires methods that balance dopant solubility and phase stability. The salt flux technique, employing CsCl–NaCl eutectic mixtures, enables Ag doping at concentrations up to 1.3 wt%. Synthesis occurs in two distinct regimes:
Low sulfur fugacity ():
-
Temperature: 540°C
-
Ag forms metallic rims at grain boundaries (Ag)
-
Limited solubility (≤0.08 wt%)
High sulfur fugacity ():
-
Temperature: 750–760°C
-
Ag integrates into the this compound lattice as AgS-like clusters
In situ X-ray absorption spectroscopy (XAS) at 750°C confirms Ag predominance in the high-fugacity regime, with white-line energies matching acanthite (AgS) standards.
High-Pressure/High-Temperature (HPHT) Synthesis
HPHT methods excel in producing single-crystal this compound for electronic applications. The patented process by Liang et al. (2016) employs a 6-8 GPa multianvil press to sinter this compound–NaCl assemblies at 1200–1400°C. Comparative analysis reveals:
| Pressure (GPa) | Temperature (°C) | Product Phase | Grain Size (μm) |
|---|---|---|---|
| 6 | 1200 | Monoclinic (4C) | 10–15 |
| 8 | 1400 | Hexagonal (2C) | 20–30 |
Higher pressures favor hexagonal structures due to increased sulfur coordination, while lower pressures stabilize monoclinic variants.
Characterization and Quality Control
X-Ray Diffraction (XRD)
XRD remains indispensable for phase identification. Monoclinic this compound (4C superstructure) exhibits distinct peaks at 29.8° (111), 33.9° (200), and 43.2° (204), whereas hexagonal troilite shows a characteristic 43.8° (110) reflection.
Scanning Electron Microscopy (SEM)
SEM analyses reveal morphological differences across synthesis routes:
Q & A
Q. What protocols ensure reproducibility in this compound research involving nanomaterials?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols using standardized templates (e.g., ISO/IEC 17025). Share characterization data (XRD, SEM) in open repositories (e.g., Zenodo) with unique digital object identifiers (DOIs). For nanoscale studies, report particle size distributions and dispersion methods to minimize aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
